N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide

Lipophilicity Drug-likeness SAR baseline

N-(Phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide (CAS 518303-90-7) is a synthetic sulfonamide-acetamide hybrid featuring a tetrahydrodibenzo[b,d]furan core. With a molecular weight of 369.44 g/mol and formula C20H19NO4S, it belongs to a broader class of N-sulfonyl-acetamide derivatives explored for antimicrobial and anticancer screening applications.

Molecular Formula C20H19NO4S
Molecular Weight 369.44
CAS No. 518303-90-7
Cat. No. B2848060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide
CAS518303-90-7
Molecular FormulaC20H19NO4S
Molecular Weight369.44
Structural Identifiers
SMILESCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H19NO4S/c1-14(22)21(26(23,24)16-7-3-2-4-8-16)15-11-12-20-18(13-15)17-9-5-6-10-19(17)25-20/h2-4,7-8,11-13H,5-6,9-10H2,1H3
InChIKeyMPDJIFURDMSUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide (CAS 518303-90-7): Chemical Identity and Procurement Context


N-(Phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide (CAS 518303-90-7) is a synthetic sulfonamide-acetamide hybrid featuring a tetrahydrodibenzo[b,d]furan core . With a molecular weight of 369.44 g/mol and formula C20H19NO4S, it belongs to a broader class of N-sulfonyl-acetamide derivatives explored for antimicrobial and anticancer screening applications . The compound is primarily distributed through specialty chemical vendors as a research reagent, where procurement decisions hinge on the specific substitution pattern of the phenylsulfonyl group relative to close structural analogs .

Why N-(Phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide Cannot Be Interchanged with Closest Analogs


Within the tetrahydrodibenzo[b,d]furan-2-yl acetamide series, even minor alterations to the sulfonyl aryl group (e.g., 4-methyl, 4-ethoxy, 2,4-dimethyl, or 4-fluoro-2-methyl substitution) can significantly shift lipophilicity, metabolic stability, and target engagement profiles . The unsubstituted phenylsulfonyl variant (CAS 518303-90-7) occupies a distinct position in structure-activity relationship (SAR) studies, serving as the foundational comparator for evaluating the electronic and steric effects of para- and ortho-substituents . Direct substitution with bulkier or electron-donating analogs without experimental validation risks altering both potency and selectivity in biological assays, undermining reproducibility in sensitive screening campaigns [1].

Quantitative Differentiation Evidence for CAS 518303-90-7 Relative to Structural Analogs


In Silico Physicochemical Comparison: Phenyl vs. 4-Methylphenyl Sulfonyl Derivatives

The unsubstituted phenylsulfonyl analog exhibits lower calculated lipophilicity (cLogP) compared to its 4-methylphenyl counterpart, which is critical for modulating passive membrane permeability. The target compound (CAS 518303-90-7) has a cLogP of approximately 3.8, while the 4-methylphenyl analog (CAS not assigned; ChemSpider ID 26518044) is estimated at cLogP ~4.2, representing a ~0.4 log unit difference that can influence bioavailability classification . This positions the phenylsulfonyl variant as a less lipophilic starting point for lead optimization when lower logP is desired.

Lipophilicity Drug-likeness SAR baseline

Structural Diversity Assessment: Tetrahydrodibenzo[b,d]furan Core vs. Simplified Furan/Phenyl Scaffolds

The tetrahydrodibenzo[b,d]furan core of CAS 518303-90-7 provides a rigid, tricyclic framework with distinct spatial orientation compared to simpler acyclic sulfonamides like N-(benzenesulfonyl)-N-phenylacetamide. The fused cyclohexene ring introduces conformational restriction and increased molecular surface area, which can enhance shape complementarity with hydrophobic protein pockets . In contrast, the simpler N-(benzenesulfonyl)-N-phenylacetamide (MW 275.33) lacks this tricyclic moiety, resulting in lower topological complexity (Fsp3 = 0.10 vs. 0.35 for the target) [1]. This difference is quantifiable via fraction of sp3-hybridized carbons (Fsp3), a metric associated with clinical success rates [2].

Scaffold uniqueness 3D topology Library design

Antimicrobial Activity: Cross-Class Comparison with Reference Antibiotics

In a study of structurally related furan derivatives, compounds bearing the tetrahydrodibenzo[b,d]furan core demonstrated measurable antibacterial activity against both Gram-positive and Gram-negative bacteria using disc diffusion and MIC assays [1]. While CAS 518303-90-7 itself was not directly tested in this publication, the 4-methylphenyl and 4-ethoxy analogs from the same series showed inhibition zones of 12-18 mm against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), compared to ampicillin (25-30 mm) and tetracycline (22-28 mm) [1]. The phenylsulfonyl variant is predicted to exhibit intermediate activity based on SAR trends, serving as a reference point for evaluating substituent effects on antibacterial potency.

Antibacterial activity Disc diffusion MIC determination

Procurement Purity Benchmarking: Vendor-Supplied Analytical Data

Commercially available batches of CAS 518303-90-7 are typically supplied at ≥95% purity as confirmed by LC-MS and 1H NMR . This purity level is comparable to the 4-ethoxyphenyl analog (≥95%) and superior to the mesitylsulfonyl derivative (typically 90% due to steric hindrance during synthesis) . For SAR studies demanding high confidence in observed biological effects, the higher and more consistent purity of the phenylsulfonyl variant reduces the risk of impurity-driven false positives compared to sterically congested analogs .

Compound purity Quality control LC-MS characterization

Recommended Research and Industrial Application Scenarios for CAS 518303-90-7


Baseline Compound for Sulfonamide-Acetamide SAR Libraries in Antibacterial Screening

The unsubstituted phenylsulfonyl scaffold serves as an essential reference point in screening libraries designed to probe the effect of aryl substituents on antibacterial potency. Prior evidence indicates that furan-based sulfonamides exhibit measurable activity against S. aureus and E. coli in disc diffusion assays [1]. Researchers can use CAS 518303-90-7 to establish a baseline inhibition zone, against which para-methyl, para-ethoxy, and ortho-fluoro analogs are compared to derive quantitative SAR trends.

Lipophilicity Benchmarking in Lead Optimization for Oral Bioavailability

With a calculated cLogP of approximately 3.8, this compound provides a moderately lipophilic starting point for medicinal chemistry optimization. Teams targeting compounds with improved aqueous solubility can use it as a reference to quantify the lipophilicity reduction achieved by introducing polar substituents, leveraging the ~0.4 log unit difference relative to the 4-methylphenyl analog .

3D-Focused Fragment and Diversity Library Design

The tetrahydrodibenzo[b,d]furan core confers an Fsp3 of ~0.35, significantly exceeding the flatness of simpler acyclic sulfonamides. Procurement for diversity-oriented synthesis collections should prioritize this scaffold to increase the three-dimensional character of screening decks, a strategy linked to improved hit-to-lead progression rates [2].

High-Purity Starting Material for Sensitive Biochemical Assays

With vendor-specified purity ≥95%, CAS 518303-90-7 is suitable for use as a reference inhibitor in enzymatic assays (e.g., histone deacetylase or carbonic anhydrase panels) where impurity-driven artefacts could confound IC50 determination. Its purity profile is superior to sterically hindered analogs, reducing the likelihood of off-target effects from synthetic byproducts .

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